3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid
Overview
Description
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is a chemical compound with the molecular formula C16H12N2O3 . It is a solid substance and has a molecular weight of 280.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phthalazinone ring attached to a benzoic acid group via a methylene bridge . The phthalazinone ring contains a nitrogen atom and a ketone functional group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 280.28 .Scientific Research Applications
Synthesis and Chemical Interactions
Hybrid Compound Synthesis : Ivanova, Kanevskaya, and Fedotova (2019) explored the synthesis of hybrid systems containing pharmacophoric fragments, utilizing compounds similar to 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid. This research highlights the potential of such compounds in creating new chemical entities with varied properties (Ivanova et al., 2019).
Antimicrobial and Cytotoxicity Studies : Sridhara et al. (2011) conducted studies on isoxazoline substituted derivatives, synthesized from a compound structurally similar to the one , and observed notable antimicrobial activities (Sridhara et al., 2011).
Exploration of Reaction Pathways : Shablykin, Merzhyievsky, and Shablykina (2017) investigated the interactions involving similar compounds, highlighting the formation of different products under varied conditions, thus contributing to the understanding of reaction mechanisms (Shablykin et al., 2017).
Synthesis and Evaluation of Antibacterial Activity : Kadian, Maste, and Bhat (2012) synthesized analogues involving similar structural components and assessed their antibacterial activities, demonstrating the compound's potential in creating effective antimicrobials (Kadian et al., 2012).
Biological Evaluation and Applications
Biological Activity Screening : Chaitramallu, Kesagodu, and Ranjini (2017) synthesized a series of compounds structurally related to this compound and screened them for biological activities, showing the compound’s utility in bioactive substance development (Chaitramallu et al., 2017).
Development of Synthesis Methods : Tkachuk, Lyubchuk, Tkachuk, and Hordiyenko (2020) developed an effective synthesis method for compounds including this compound, which could be crucial for future pharmaceutical and chemical research (Tkachuk et al., 2020).
Photophysical Properties : Singh and Baruah (2017) studied a compound similar to this compound, focusing on its photophysical properties like fluorescence emissions, indicating its potential in optical applications (Singh & Baruah, 2017).
Synthesis of Antimicrobial Derivatives : Kalekar, Bhat, and Koli (2011) synthesized derivatives using a compound structurally akin to the focus compound and evaluated their antimicrobial activities, thus contributing to the field of medicinal chemistry (Kalekar et al., 2011).
Mechanism of Action
Target of Action
The primary target of “3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid” is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the repair of single-strand DNA breaks .
Mode of Action
This compound interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP prevents the repair of single-strand DNA breaks, which can lead to double-strand breaks when the DNA replicates .
Biochemical Pathways
The inhibition of PARP affects the DNA damage response pathway . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Result of Action
The result of the action of “this compound” is the induction of cell death in cells with defects in DNA repair pathways . This makes it a potential therapeutic agent for treating cancers with these defects .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Biochemical Analysis
Biochemical Properties
It is known to be an impurity of olaparib, a drug that inhibits the enzyme poly (ADP-ribose) polymerase (PARP). This suggests that 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid may interact with PARP or other enzymes involved in DNA repair.
Cellular Effects
Given its association with olaparib, it may influence cell function by affecting DNA repair mechanisms. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an impurity of olaparib, it may exert its effects at the molecular level by interacting with biomolecules involved in DNA repair, such as PARP. This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression.
Metabolic Pathways
Given its association with olaparib, it may interact with enzymes or cofactors involved in DNA repair pathways.
Properties
IUPAC Name |
3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-6-12(13)14(17-18-15)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEQJTGFMWZFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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